MsbA-IN-4 (Compound 32) Demonstrates Sub‑Nanomolar Biochemical Potency, Exceeding First‑Generation MsbA Antagonist G907 by 6‑Fold
MsbA‑IN‑4 inhibits purified E. coli MsbA with an IC50 of 3 nM, representing a 6‑fold improvement over the well‑characterized first‑generation MsbA antagonist G907 (IC50 = 18 nM) [1]. This enhanced potency positions MsbA‑IN‑4 as a superior biochemical probe for studying MsbA ATPase function and LPS translocation kinetics.
| Evidence Dimension | Biochemical inhibition of E. coli MsbA ATPase activity |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | G907: IC50 = 18 nM |
| Quantified Difference | 6‑fold lower IC50 (i.e., higher potency) |
| Conditions | In vitro MsbA ATPase assay with purified E. coli MsbA in amphipols [1] |
Why This Matters
Higher biochemical potency reduces the compound concentration required to achieve target saturation in enzyme‑based assays, minimizing off‑target effects due to solvent or compound interference.
- [1] Verma, V. A.; Wang, L.; Labadie, S. S.; Liang, J.; Sellers, B. D.; et al. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity. J. Med. Chem. 2022, 65 (5), 4085–4120. View Source
